REACTION_SMILES
|
[CH3:19][CH2:20][OH:21].[ClH:18].[Na+:2].[OH-:1].[n:3]1[c:4]([C:9]#[C:10][CH2:11][CH2:12][C:13](=[O:14])[O:15][CH2:16][CH3:17])[cH:5][cH:6][cH:7][cH:8]1>>[n:3]1[c:4]([C:9]#[C:10][CH2:11][CH2:12][C:13](=[O:14])[OH:15])[cH:5][cH:6][cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
CCOC(=O)CCC#Cc1ccccn1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)CCC#Cc1ccccn1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)CCC#Cc1ccccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |